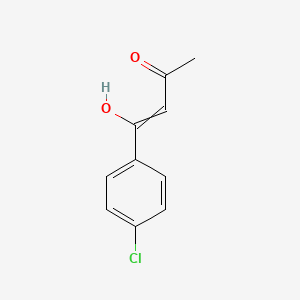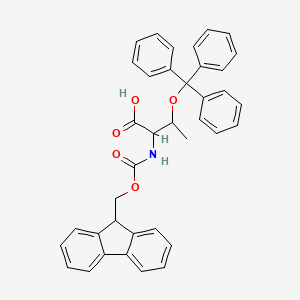![molecular formula C7H8O3 B12509051 (1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12509051.png)
(1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxabicyclo[3.2.1]octane-2,4-dione can be synthesized through several methods. One common approach involves the oxidation of camphor with reagents such as potassium permanganate or chromic acid. The reaction typically proceeds under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Another method involves the use of allylic silylethers in a tandem C–H oxidation/oxa-Cope rearrangement/aldol reaction. This method employs tempo oxoammonium tetrafluoroborate (T+BF4−) and zinc bromide (ZnBr2) as catalysts to promote the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of 3-oxabicyclo[3.2.1]octane-2,4-dione often involves large-scale oxidation processes using camphor as the starting material. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the compound into different bicyclic structures.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromic acid, and hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted camphoric anhydrides, reduced bicyclic compounds, and oxidized derivatives with additional functional groups.
Scientific Research Applications
3-Oxabicyclo[3.2.1]octane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of 3-oxabicyclo[3.2.1]octane-2,4-dione involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. This reactivity is exploited in various synthetic applications to form new bonds and create complex molecular structures. The compound can also act as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
Camphor: A precursor to 3-oxabicyclo[3.2.1]octane-2,4-dione, camphor is a bicyclic ketone with a similar structure but lacks the oxirane ring.
Bicyclo[3.2.1]octane-2,4-dione: This compound is similar but does not contain the oxygen atom in the bicyclic ring.
1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione: A stereoisomer of the compound with different spatial arrangement of atoms.
Uniqueness
3-Oxabicyclo[3.2.1]octane-2,4-dione is unique due to its oxirane ring, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C7H8O3 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(1S,5R)-3-oxabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C7H8O3/c8-6-4-1-2-5(3-4)7(9)10-6/h4-5H,1-3H2/t4-,5+ |
InChI Key |
HVHURIINGLSKBG-SYDPRGILSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C(=O)OC2=O |
Canonical SMILES |
C1CC2CC1C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12508970.png)




![1-[4-[7,7-dimethyl-4-(3-methylmorpholin-4-yl)-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea](/img/structure/B12509005.png)

![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B12509016.png)


![(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12509030.png)
![N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12509034.png)


